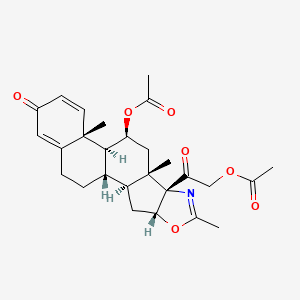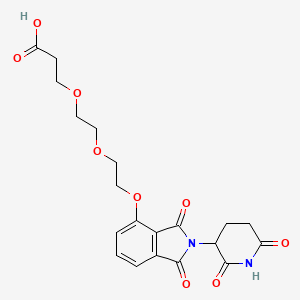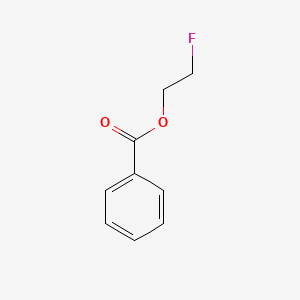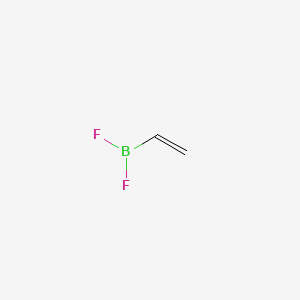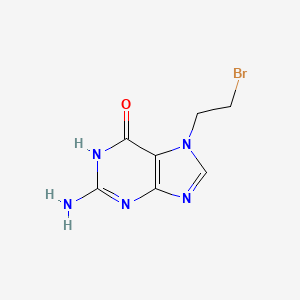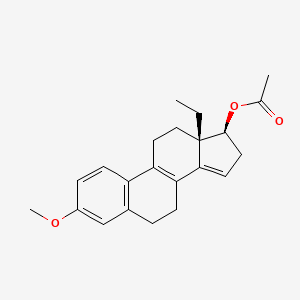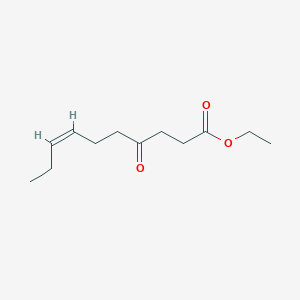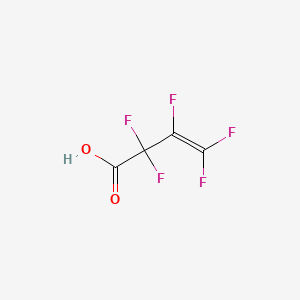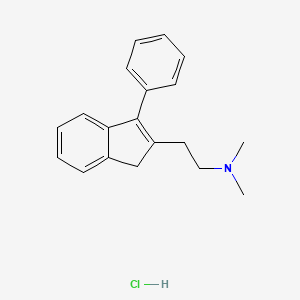
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride: is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride typically involves the reaction of 3-phenyl-1H-indene with N,N-dimethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- N,N-Dimethyl-2-(3-phenyl-1H-indol-2-yl)ethanamine Hydrochloride
- N,N-Dimethyl-2-(3-phenyl-1H-benzimidazol-2-yl)ethanamine Hydrochloride
Comparison: While these compounds share structural similarities, N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine Hydrochloride is unique due to its indene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C19H22ClN |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
LHQVYHGALMEVHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


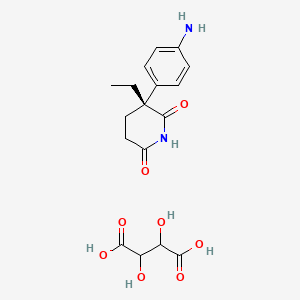
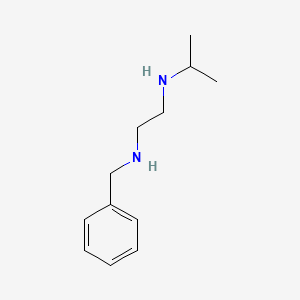
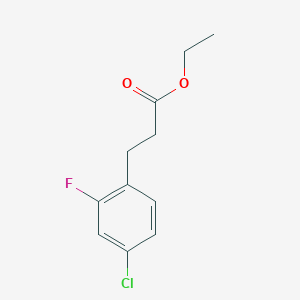
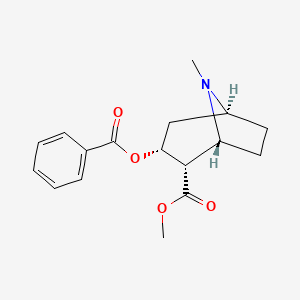
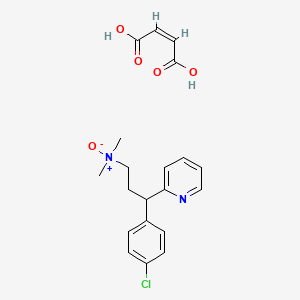
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
